Temik

Vue d'ensemble

Description

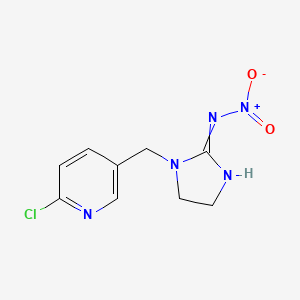

Temik is a chemical compound known for its use as an insecticide, nematicide, and acaricide. It is commonly referred to by its trade name, this compound. This compound is widely used in agriculture to control a variety of pests that affect economically important crops.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

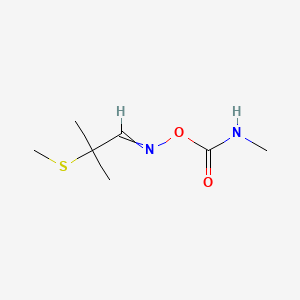

The synthesis of Temik involves several steps. The starting material is typically 2-methyl-2-(methylthio)propanal, which undergoes a reaction with hydroxylamine to form the oxime derivative. This intermediate is then reacted with methyl isocyanate to produce the final compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Analyse Des Réactions Chimiques

Types of Reactions

Temik undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime and carbamoyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Temik has several scientific research applications:

Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

Biology: Investigated for its effects on various biological systems, particularly its role as an acetylcholinesterase inhibitor.

Medicine: Explored for potential therapeutic applications due to its bioactivity.

Industry: Widely used in agriculture to control pests, improving crop yield and quality.

Mécanisme D'action

The primary mechanism of action of Temik is through inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to paralysis and death of the pests. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the breakdown of acetylcholine.

Comparaison Avec Des Composés Similaires

Similar Compounds

Carbofuran: Another carbamate insecticide with a similar mechanism of action.

Methomyl: A carbamate insecticide used for similar purposes.

Aldicarb-sulfoxide: An oxidized derivative of aldicarb with similar properties.

Uniqueness

Temik is unique due to its high potency and effectiveness against a wide range of pests. Its ability to be absorbed by plants and act systemically makes it particularly valuable in agricultural applications.

Propriétés

| The carbamate insecticides are reversible cholinesterase-inhibitors. They cause this effect by reversible carbamylation of the enzyme acetylcholinesterase, allowing accum of acetylcholine, as with the organophosphate insecticides. ... While the organophosphate insecticides cause irreversible inhibition of the cholinesterase enzymes, the carbamyl-enzyme complex is reversible & dissociates far more readily than the organophosphate complex. The clinical syndrome is more benign & of much shorter duration with the carbamate insecticides. Unlike the the organophosphates, the carbamates poorly penetrate the CNS. /Carbamate insecticides/ | |

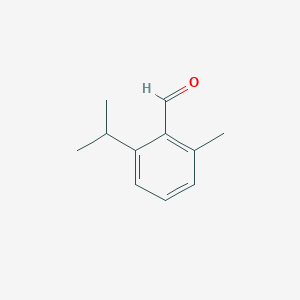

Formule moléculaire |

C7H14N2O2S C7H14N2O2S CH3SC(CH3)2CH=NOCONHCH3 |

Poids moléculaire |

190.27 g/mol |

Nom IUPAC |

[(2-methyl-2-methylsulfanylpropylidene)amino] N-methylcarbamate |

InChI |

InChI=1S/C7H14N2O2S/c1-7(2,12-4)5-9-11-6(10)8-3/h5H,1-4H3,(H,8,10) |

Clé InChI |

QGLZXHRNAYXIBU-UHFFFAOYSA-N |

Impuretés |

Impurities likely to be present in technical aldicarb in concentrations of over 100 ppm include the following: (CH3)2C(SCH3)CH:NOH, (CH3)2C(OC2H5)CH:NOCONHCH3, (CH3)2C(SOCH3)CH:NOCONHCH3, (CH3)2C(SCH3)CN, CH3NHCONHCH3, CH3NHCONC(CONHCH3)CH3, (CH3)2C(SCH3)CH:NOCON(CONHCH3)CH3 |

SMILES |

CC(C)(C=NOC(=O)NC)SC |

SMILES canonique |

CC(C)(C=NOC(=O)NC)SC |

Point d'ébullition |

Decomposes (NTP, 1992) decomposes |

Color/Form |

Crystals from isopropyl ether |

Densité |

1.195 at 77 °F (EPA, 1998) Specific gravity: 1.1950 at 25 °C 1.195 |

melting_point |

210 to 214 °F (EPA, 1998) 99-100 °C 100 °C 210-214 °F |

Description physique |

Aldicarb appears as white crystals with a slightly sulfurous odor. Commercial formulations are granular Used as an insecticide, acaricide, and nematocide. (EPA, 1998) White crystals with a slightly sulfurous odor; [CAMEO] COLOURLESS CRYSTALS. White crystals with a slightly sulfurous odor. Commercial formulations are granular. |

Solubilité |

0.1 to 1.0 mg/mL at 72 °F (NTP, 1992) Sparingly soluble in certain organic solvents, most soluble in chloroform and acetone Aldicarb solubilities (expressed as %) at various temperatures. Table: Percent Solubility [Table#3193] 350 g/kg, acetone; 300 g/kg, dichloromethane; 150 g/kg, benzene; 150 g/kg, xylene; all at 25 °C In water, 4,930 mg/L at 20 °C Practically insoluble in hexane Solubility in water, g/100ml at 25 °C: 0.6 |

Pression de vapeur |

Less than 0.5 at 68F (EPA, 1998) 0.0000347 [mmHg] 2.9X10-5 mm Hg at 20 °C Vapor pressure, Pa at 25 °C: 0.01 <0.5 mmHg |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dichlorobenzo[b]thiophene-2-carbaldehyde](/img/structure/B8807951.png)

![6-Benzyl-2,6-diazaspiro[3.5]nonane 2,2,2-trifluoroacetate](/img/structure/B8808008.png)

![3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B8808020.png)